(1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride
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Overview
Description
(1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a piperazine moiety and a quinolizine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted cyclohexanone.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the quinolizine intermediate.
Formation of the Final Product: The final step involves the formation of the trihydrochloride salt by treating the intermediate with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine dihydrochloride
- (1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine monohydrochloride
Uniqueness
The trihydrochloride form of (1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. This makes it distinct from other similar compounds and can affect its suitability for various applications.
Properties
IUPAC Name |
1-(piperazin-1-ylmethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3.3ClH/c1-2-8-17-9-3-4-13(14(17)5-1)12-16-10-6-15-7-11-16;;;/h13-15H,1-12H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVBRABPERPAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN3CCNCC3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl3N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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